4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
描述
4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzo[b][1,4]oxazine ring, and an o-tolyl group
属性
IUPAC Name |
4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-6-2-3-7-13(12)18-19-16(24-20-18)10-21-14-8-4-5-9-15(14)23-11-17(21)22/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWSEXBWULHUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the o-tolyl group: The o-tolyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using an o-tolyl halide and a suitable catalyst.
Formation of the benzo[b][1,4]oxazine ring: This step may involve the cyclization of an appropriate precursor, such as an o-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the o-tolyl group, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the oxadiazole ring or the benzo[b][1,4]oxazine ring, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, to introduce various functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles (e.g., halides, amines, alkylating agents).
科学研究应用
Antimicrobial Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For example, compounds similar to 4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one have shown efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
The benzoxazinone framework has been associated with various anticancer activities. Research has demonstrated that certain derivatives can inhibit tumor cell proliferation in vitro. In particular, studies have reported that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific cellular pathways .
Antiviral Activity
The antiviral potential of oxadiazole derivatives has garnered attention due to their ability to interfere with viral replication mechanisms. Some studies have shown that these compounds can significantly reduce the infectivity of viruses such as influenza by disrupting viral entry or replication processes .
Synthetic Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the oxadiazole ring : This can be achieved by reacting hydrazides with carboxylic acid derivatives under dehydrating conditions.
- Synthesis of the benzoxazinone core : This step may involve cyclization reactions using appropriate precursors like anthranilic acid derivatives.
- Coupling reactions : The final product is obtained through coupling reactions between the oxadiazole and benzoxazinone intermediates .
Case Studies
作用机制
The mechanism of action of 4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) or covalent modifications. These interactions can modulate the activity of the target, leading to therapeutic effects.
相似化合物的比较
Similar compounds to 4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one include other oxadiazole derivatives, benzo[b][1,4]oxazine derivatives, and compounds containing o-tolyl groups. Some examples include:
4-(o-tolyl)-1,2,4-oxadiazole:
2H-benzo[b][1,4]oxazin-3(4H)-one: A core structure that can be modified to introduce various functional groups, leading to compounds with diverse properties.
o-tolyl-substituted compounds: Various compounds containing the o-tolyl group, which can impart unique chemical and physical properties.
生物活性
The compound 4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one , also known by its CAS number 1105213-55-5 , belongs to the class of oxadiazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.4 g/mol. It features a benzo[b][1,4]oxazinone structure fused with a 1,2,4-oxadiazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold can inhibit the proliferation of various cancer cell lines. Notably:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. They may also interact with specific molecular targets involved in cancer cell survival and proliferation.
- Case Studies : In a study involving several oxadiazole derivatives, one compound showed an IC50 value of approximately 0.045 µg/mL against Mycobacterium tuberculosis (Mtb), indicating potent biological activity that could be extrapolated to cancer cell lines due to similar metabolic pathways .
| Compound | IC50 (µg/mL) | Target |
|---|---|---|
| Compound A | 0.045 | Mtb |
| Compound B | 0.072 | Mtb |
| Compound C | 92.4 | Various Cancer Cell Lines |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Research has demonstrated that oxadiazole derivatives can exhibit antibacterial and antifungal activities:
- Antitubercular Activity : Some studies have focused on the effectiveness of oxadiazole-based compounds against Mycobacterium tuberculosis. For example, a derivative was reported with an EC value of 0.072 μM against EthR inhibitors .
Anti-inflammatory and Analgesic Effects
Oxadiazole derivatives have also been noted for their anti-inflammatory and analgesic effects:
- Mechanism : These compounds may inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
- Research Findings : Various studies have highlighted that certain oxadiazole derivatives possess significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications on the oxadiazole ring can significantly influence biological activity.
Synthesis Pathway
A simplified synthesis pathway includes:
- Formation of the oxadiazole ring via cyclization reactions.
- Methylation or other substitutions at the aromatic positions to enhance solubility and bioavailability.
常见问题
Basic: What synthetic methodologies are reported for the preparation of 4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one?
Answer:
The compound is synthesized via multi-step reactions. Key steps include:
- Alkylation/Functionalization : Reacting benzoxazinone precursors (e.g., 4-benzyl-5-(benzyloxy) derivatives) with brominated intermediates (e.g., N-(2-bromoethyl)phthalimide) in acetonitrile using K₂CO₃/KI as catalysts to introduce the oxadiazole moiety .
- Deprotection : Hydrazinolysis (80% hydrazine hydrate in EtOH) removes protecting groups (e.g., phthalimide) to yield free amines, followed by purification via flash chromatography (CH₂Cl₂/MeOH gradients) .
- Cyclization : Refluxing with methanesulfonic acid in toluene facilitates ring closure for benzoxazinone derivatives .
Critical Parameters : Solvent selection (DMF for azide substitutions, EtOH for hydrazine steps) and column chromatography gradients (e.g., CH₂Cl₂/MeOH 50:1) are pivotal for yield optimization .
Advanced: How can regioselectivity challenges in benzoxazinone-oxadiazole hybrid synthesis be addressed?
Answer:
Regioselectivity is controlled via:
- Catalytic Systems : Copper(I) catalysis enables regioselective one-pot synthesis of hybrid scaffolds (e.g., coupling propargyl benzoxazinones with aromatic aldehydes) .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on aldehydes direct cycloaddition to specific positions, as observed in isoxazole-benzoxazinone hybrids .
Validation : ¹H/¹³C NMR and mass spectrometry confirm regiochemistry, particularly for brominated derivatives (e.g., 7-bromo-substituted analogs) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR identifies protons on the benzoxazinone core (δ 4.2–4.5 ppm for methylene groups) and oxadiazole-linked methyl (δ 2.3–2.6 ppm) . ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- Mass Spectrometry : ESI-MS (e.g., m/z 412.13 [M+H⁺]) validates molecular weight, with fragmentation patterns distinguishing oxadiazole and benzoxazinone moieties .
- Elemental Analysis : Matches calculated C/H/N ratios (e.g., C₁₇H₁₄N₄O₄ for azide intermediates) .
Advanced: How do structural modifications (e.g., fluorine substitution) influence biological activity in benzoxazinone derivatives?
Answer:
- Electrophilicity Enhancement : Fluorine substitution (e.g., difluoroallicin analogs) increases reactivity with biological thiols, improving anticoagulant activity (51 µM vs. 62 µM for allicin) .
- SAR Insights : The -S=O group in fluorinated derivatives enhances platelet inhibition (p < 0.001 in thrombelastography assays) .
Methodological Note : Comparative TEG (thrombelastography) analysis under standardized blood coagulation protocols is critical for evaluating antiplatelet vs. anticoagulant effects .
Advanced: What computational strategies predict the binding affinity of benzoxazinone-oxadiazole hybrids to therapeutic targets?
Answer:
- Molecular Docking : AutoDock/Vina software models interactions with targets (e.g., 5-HT receptors or kinases). For example, docking studies of 7-bromo-benzoxazinone hybrids into ATP-binding pockets correlate with anticancer activity .
- DFT Calculations : Assess electrophilicity (via Fukui indices) and frontier molecular orbitals to rationalize reactivity trends (e.g., oxadiazole ring participation in H-bonding) .
Validation : RMSD values < 2.0 Å in docking poses and correlation with in vitro IC₅₀ data validate predictive accuracy .
Advanced: How can contradictions in biological data (e.g., varying IC₅₀ values) across studies be resolved?
Answer:
- Standardized Assays : Discrepancies in IC₅₀ values (e.g., antiplatelet vs. anticancer studies) arise from assay conditions (e.g., serum concentration, cell lines). Use WHO-recommended protocols (e.g., MTT assays at 48 h incubation) .
- Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., Brilaroxazine’s 5-HT receptor binding profiles) to identify activity cliffs .
Case Study : Difluoroallicin’s anticoagulant potency varies with blood donor demographics; age-/gender-matched donor cohorts reduce variability .
Basic: What are the stability and storage requirements for benzoxazinone-oxadiazole derivatives?
Answer:
- Stability : Susceptible to hydrolysis in acidic/alkaline conditions. Store at –20°C under inert gas (N₂/Ar) to prevent oxadiazole ring degradation .
- Analytical Monitoring : Periodic HPLC (C18 column, MeCN/H₂O mobile phase) checks for degradation products (e.g., free amines from phthalimide cleavage) .
Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Answer:
- Rodent Models : Administer intravenously (1–5 mg/kg) to assess plasma half-life (t₁/₂) and brain penetration (BBB permeability via LC-MS/MS) .
- Metabolite Profiling : Use UPLC-QTOF to identify phase I/II metabolites (e.g., glucuronidated oxadiazole derivatives) in urine .
Key Parameter : Dose normalization to body surface area (mg/m²) ensures translatability to human trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
